molecular formula C14H10BrN B1330653 9-Bromophenanthren-3-amine CAS No. 7473-67-8

9-Bromophenanthren-3-amine

Cat. No. B1330653
CAS RN: 7473-67-8
M. Wt: 272.14 g/mol
InChI Key: JCVXVMFYAJHMFE-UHFFFAOYSA-N
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Description

9-Bromophenanthren-3-amine is a chemical compound that is part of the phenanthrene family, which is a polycyclic aromatic hydrocarbon. The compound is characterized by a bromine atom attached to the ninth position and an amine group at the third position of the phenanthrene ring system. This structure makes it a valuable intermediate for various chemical reactions and syntheses in organic chemistry.

Synthesis Analysis

The synthesis of derivatives of 9-Bromophenanthren-3-amine can be achieved through different methods. For instance, a novel safety-catch amine protection group, the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group, has been developed, which can be activated and then cleaved under mild conditions . Another approach involves a catalyst-free cascade reaction of arylboronic acids and 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones to synthesize functionalized 9-amino-10-arylphenanthrene derivatives . Additionally, the ammonolysis of 9-bromophenanthrene has been studied, with cupric acetate being an effective catalyst for converting 9-bromophenanthrene into 9-aminophenanthrene .

Molecular Structure Analysis

The molecular structure of 9-Bromophenanthren-3-amine is based on the phenanthrene skeleton, which is a three-ring aromatic hydrocarbon. The presence of the bromine atom and the amine group introduces reactivity at specific sites on the molecule, making it a versatile intermediate for further chemical modifications. The structure of the compound can be manipulated through various reactions, such as bromination, which can occur at different positions on the phenanthrene ring .

Chemical Reactions Analysis

9-Bromophenanthren-3-amine can undergo a variety of chemical reactions. For example, it can participate in substitution reactions, where the bromine atom can be replaced by other groups, leading to the formation of new compounds . The compound can also be used in the synthesis of 2-amino-tetrahydro-4H-chromene and pyran derivatives when used as a catalyst . Photochemical reactions of 9-bromophenanthrene have also been reported, resulting in the formation of photoproducts that can be further derivatized .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-Bromophenanthren-3-amine are influenced by its molecular structure. The presence of the bromine atom increases its molecular weight and affects its boiling and melting points. The amine group contributes to the compound's basicity and its ability to form hydrogen bonds, which can affect its solubility in various solvents. The compound's stability under different conditions is also an important aspect, as demonstrated by the development of the BrPhF group, which is relatively acid-stable . The reactivity of the compound towards different reagents and catalysts is crucial for its application in organic synthesis .

Scientific Research Applications

  • Fluorescence Probe for Palladium Detection :

    • 9-Bromophenanthrene has been used as a fluorescence probe for determining trace palladium (Pd). This method showed excellent selectivity and specificity, making it feasible for routine determination of Pd in various samples like lake water, soil, and Pd-carbon catalyzers (Qin et al., 2016).
  • Ammonolysis and Chemical Synthesis :

    • The ammonolysis of 9-bromophenanthrene has been studied, revealing effective catalysts and processes for converting it into 9-aminophenanthrene. This study also identified various by-products and their relationships with different catalysts (E. Ōta & K. Iwamoto, 1969).
  • Electrosynthesis and Characterization :

    • A semi-conducting polymer, poly(9-bromophenanthrene), was synthesized electrochemically from 9-bromophenanthrene. This polymer exhibited good electrochemical behavior, thermal stability, and showed potential as a blue light emitter (Xie Yu et al., 2009).
  • Photophysical and Photochemical Behavior :

    • The charge-transfer interactions and photoreactions of 9-bromophenanthrene derivatives with amines have been studied, providing insights into the control and tuning of photophysical and photochemical behavior in such systems (G. Aloisi & F. Elisei, 1990).
  • Catalytic Properties in Organic Reactions :

    • Research on the cyclization and bromination of arene–alkyne substrates with 9-bromophenanthrene derivatives has been conducted, demonstrating efficient protocols for C–Br bond formation (Wangsheng Liu et al., 2016).
  • Crystal Morphology and Phosphorescence :

    • Studies on 9-bromophenanthrene crystals have shown that their morphology and luminescent properties can be modified by various interactions, highlighting the potential for creating materials with specific optical properties (Lili Li et al., 2018).

properties

IUPAC Name

9-bromophenanthren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-14-7-9-5-6-10(16)8-13(9)11-3-1-2-4-12(11)14/h1-8H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVXVMFYAJHMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322213
Record name 9-bromophenanthren-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromophenanthren-3-amine

CAS RN

7473-67-8
Record name NSC400684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-bromophenanthren-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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